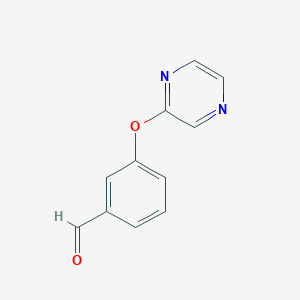

3-(Pyrazin-2-yloxy)benzaldehyde

Description

Significance of Aryloxybenzaldehydes as Chemical Scaffolds

Aryloxybenzaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. The benzaldehyde (B42025) portion provides a reactive aldehyde group that can readily participate in fundamental organic reactions such as condensations, aldol (B89426) additions, and reductive aminations. smolecule.com The aryloxy group, on the other hand, can be modified to influence the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity and the properties of the resulting products.

These scaffolds are foundational in the synthesis of various heterocyclic compounds and other molecular frameworks. For instance, aryloxybenzaldehydes are used as precursors for chalcones, which are then used to synthesize pyrazoline derivatives. researchgate.netresearchgate.net The versatility of the ether linkage and the reactivity of the aldehyde group make aryloxybenzaldehydes valuable building blocks in medicinal chemistry and material science. chemimpex.comchemimpex.com

Overview of the Pyrazine (B50134) Moiety in Heterocyclic Chemistry

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This structural motif is a key component in numerous naturally occurring and synthetic compounds with significant biological and technological relevance. lifechemicals.com The pyrazine ring is found in essential biomolecules like riboflavin (B1680620) and folic acid (members of the vitamin B family). lifechemicals.com

In the realm of medicinal chemistry, the pyrazine core is considered a "privileged scaffold" due to its prevalence in a large number of approved drugs and experimental therapeutic agents. nih.govlifechemicals.com Its ability to participate in hydrogen bonding and other non-covalent interactions enhances the binding affinity of molecules to biological targets. nih.gov Consequently, pyrazine derivatives have been developed for a wide range of therapeutic applications, including as anticancer, antibacterial, and antimycobacterial agents. nih.govlifechemicals.comingentaconnect.com For example, Pyrazinamide is a cornerstone drug for the treatment of tuberculosis. lifechemicals.com The pyrazine structure is also of high interest in material science for developing polymers and light-responsive materials. lifechemicals.com

Scope and Research Focus on 3-(Pyrazin-2-yloxy)benzaldehyde

The research interest in this compound stems from its identity as a bifunctional molecule, combining the reactivity of an aromatic aldehyde with the unique electronic and structural properties of the pyrazine ring. smolecule.com This combination makes it a valuable intermediate for synthesizing a variety of target molecules.

Synthesis: The synthesis of this compound can be achieved through several methods. A common approach involves the direct substitution reaction between a pyrazine derivative, such as pyrazin-2-ol, and a substituted benzaldehyde under basic conditions to form the ether linkage. smolecule.com Reflux methods and more complex multi-step syntheses involving protection-deprotection strategies are also employed to achieve the desired product. smolecule.com

Research Applications: The primary research focus for this compound is its utility as a versatile building block.

Organic Synthesis: The aldehyde functional group allows for its use in a wide range of chemical transformations to build more complex molecules. The pyrazine moiety can also participate in coupling reactions or direct further functionalization of the aromatic ring. smolecule.com

Medicinal Chemistry: While specific biological activities of the compound itself are not extensively documented in major studies, its role as a precursor is significant. It serves as a key intermediate in the synthesis of novel compounds for drug discovery programs, particularly in creating molecules with potential therapeutic effects. smolecule.comchemimpex.com

Material Science: The aromatic and heterocyclic nature of this compound suggests potential applications in the development of novel functional materials, such as polymers and coatings, where its structure could confer desirable properties like thermal stability or specific electronic characteristics. smolecule.comchemimpex.com

Table 2: Potential Research Applications of this compound

| Field | Application |

| Pharmaceuticals | Serves as a precursor for synthesizing biologically active compounds. smolecule.comchemimpex.com |

| Material Science | Utilized in the development of new polymers or functional materials. smolecule.comchemimpex.com |

| Chemical Research | Acts as a key reagent in organic synthesis for creating complex molecular structures. smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVLRDWQVHJLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397535 | |

| Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-44-7 | |

| Record name | 3-(2-Pyrazinyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrazin 2 Yloxy Benzaldehyde and Its Structural Analogues

Direct Synthesis Strategies for 3-(Pyrazin-2-yloxy)benzaldehyde

Direct synthesis approaches focus on the crucial step of forming the aryloxy bond, connecting the two heterocyclic and aromatic components of the target molecule.

The synthesis of the target compound is often achieved through nucleophilic aromatic substitution or coupling reactions where a pyrazine (B50134) derivative and a substituted benzaldehyde (B42025) are the key reactants. A prominent example is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide, such as 2-chloropyrazine (B57796), with a phenol, in this case, 3-hydroxybenzaldehyde (B18108), in the presence of a copper catalyst and a base. wikipedia.org The reaction requires elevated temperatures and polar aprotic solvents to proceed efficiently. wikipedia.org

The formation of the ether linkage is the cornerstone of synthesizing this compound. Two classical and widely used methods are particularly relevant: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This method involves the reaction of a sodium or potassium salt of a phenol (a phenoxide) with an alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the deprotonation of 3-hydroxybenzaldehyde with a strong base like sodium hydride to form the corresponding phenoxide. youtube.comkhanacademy.org This nucleophile then attacks an electron-deficient halo-pyrazine, such as 2-chloropyrazine, in a nucleophilic aromatic substitution reaction to form the desired ether.

Ullmann Condensation: As mentioned, this copper-catalyzed reaction is a powerful tool for forming diaryl ethers. wikipedia.org It is particularly useful when the aryl halide is unreactive towards standard nucleophilic aromatic substitution conditions. The reaction between 2-chloropyrazine and 3-hydroxybenzaldehyde would be promoted by a copper(I) or copper(II) salt and a base like potassium carbonate. wikipedia.orgresearchgate.net

Below is a table summarizing typical conditions for these etherification strategies.

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature |

| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | 2-Chloropyrazine | NaH, KH | DMF, DMSO | Room Temp. to 100°C |

| Ullmann Condensation | 3-Hydroxybenzaldehyde | 2-Chloropyrazine | CuI, Cu₂O / K₂CO₃, Cs₂CO₃ | Pyridine (B92270), NMP, DMF | 100°C to 210°C |

This table presents generalized conditions. Actual conditions may vary based on specific literature procedures.

Functionalization and Modification of the Benzaldehyde Core

Once the core structure of this compound is assembled, further modifications can be made to the benzaldehyde portion of the molecule to generate structural analogues.

The benzaldehyde ring can undergo various substitution reactions. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the ring. The position of substitution will be directed by the existing aldehyde and pyrazinyloxy groups. Furthermore, modern C-H functionalization techniques offer powerful alternatives. nih.govacs.orgresearchgate.netresearchgate.net For instance, directed ortho-metalation, potentially guided by the aldehyde group via the formation of a transient imine, can allow for the specific introduction of substituents at the positions ortho to the formyl group. nih.govacs.orgresearchgate.net

The aldehyde group is a highly versatile functional handle that can be converted into a wide range of other functionalities. solubilityofthings.commsu.eduwikipedia.org These transformations allow for the creation of a diverse library of derivatives from a common intermediate. smolecule.com

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent. wikipedia.org

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. msu.edulibretexts.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields a secondary or tertiary amine. libretexts.org

Condensation Reactions: The aldehyde can react with various nucleophiles in condensation reactions. For example, reaction with primary amines forms imines (Schiff bases), while reaction with hydroxylamine produces oximes. msu.edulibretexts.org The Claisen-Schmidt condensation with ketones can also be employed. orientjchem.org

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a method for carbon-carbon bond formation. libretexts.org

The following table summarizes some of these key transformations.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

| Imine Formation | RNH₂ | Imine (-CH=NR) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Knoevenagel Condensation | CH₂(CN)₂, base | Dicyanovinyl group (-CH=C(CN)₂) |

Derivatization from Pyrazine Precursors

An alternative synthetic strategy involves the elaboration of the pyrazine ring prior to its attachment to the benzaldehyde moiety. The pyrazine heterocycle is a key component in many bioactive molecules, and numerous methods exist for its synthesis and functionalization. nih.govmdpi.comlifechemicals.com One could start with a pre-functionalized pyrazine, such as 2-chloro-5-methylpyrazine, and then perform the etherification reaction with 3-hydroxybenzaldehyde to yield a methylated analogue of the target compound. Advanced methods, such as directed ortho-metalation or C-H functionalization of the pyrazine ring itself, can be used to create highly substituted pyrazine precursors. acs.orgacs.org These functionalized pyrazines can then be incorporated into the final structure, providing access to a wide array of structural analogues that would be difficult to obtain by direct functionalization of the final product.

Strategies for Introducing the Pyrazin-2-yloxy Moiety onto Aromatic Systems

The formation of the aryl ether bond between the pyrazine ring and the benzaldehyde moiety is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.

Nucleophilic Aromatic Substitution (SNAr): In this pathway, an electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. wikipedia.org For the synthesis of aryl pyrazinyl ethers, this involves the reaction of a halopyrazine (e.g., 2-chloropyrazine) with a substituted phenol (e.g., 3-hydroxybenzaldehyde). The pyrazine ring, being a heteroaromatic system, is inherently electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group like a halide is present at the 2-position. wikipedia.org The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers by coupling an aryl halide with a phenol. wikipedia.orgchemeurope.comsynarchive.com This method is particularly useful when the SNAr reaction is sluggish. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern variations have been developed that use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. organic-chemistry.org

| Reaction | Electrophile | Nucleophile | Key Conditions |

| SNAr | 2-Halopyrazine | 3-Hydroxybenzaldehyde | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) |

| Ullmann Condensation | 2-Halopyrazine | 3-Hydroxybenzaldehyde | Copper catalyst (e.g., CuI, CuO), Base, High temperature |

Suzuki Cross-Coupling Reactions in Pyrazine-Aldehyde Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or boronate ester) with an organohalide or triflate. mdpi.com In the context of pyrazine-aldehyde synthesis, the Suzuki reaction can be employed in several ways. For instance, a pyrazinylboronic acid can be coupled with a halo-substituted benzaldehyde (e.g., 3-bromobenzaldehyde) to construct the core pyrazine-phenyl framework.

The general catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar¹-X) to form a palladium(II) intermediate.

Transmetalation: A base activates the organoboron compound (Ar²-B(OR)₂), which then transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to synthesize a variety of pyrazine derivatives with moderate to good yields. mdpi.com

| Component | Example Reagent | Role in Reaction |

| Organohalide | 3-Bromobenzaldehyde | Electrophile |

| Organoboron Reagent | Pyrazine-2-boronic acid | Nucleophile source |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation |

| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄) | Activates the organoboron reagent |

| Solvent | 1,4-Dioxane, Toluene, Ethanol/Water mixtures | Reaction medium |

Horner-Wadsworth-Emmons Reactions Utilizing Aromatic Aldehydes

The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation in organic synthesis used to produce alkenes (olefins) from aldehydes or ketones. It is a modification of the Wittig reaction and offers significant advantages, such as the easy removal of the water-soluble phosphate byproduct. The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde, such as this compound, to form an alkene, typically with a high degree of stereoselectivity for the (E)-isomer (trans-alkene).

The mechanism of the HWE reaction proceeds through several steps:

Deprotonation: A base is used to remove a proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an intermediate.

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.

Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkylphosphate salt.

Aromatic aldehydes are excellent substrates for the HWE reaction, almost exclusively producing (E)-alkenes. This makes the HWE reaction a reliable method for extending the carbon chain of an aromatic aldehyde and introducing an α,β-unsaturated system, which is a common motif in pharmacologically active molecules.

| Reactant/Reagent | Example | Function |

| Aromatic Aldehyde | This compound | Electrophilic carbonyl component |

| Phosphonate Ester | Triethyl phosphonoacetate | Source of the stabilized carbanion |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the phosphonate ester |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

| Product | (E)-Alkene | Unsaturated compound |

Chemical Reactivity and Mechanistic Studies of 3 Pyrazin 2 Yloxy Benzaldehyde

Carbonyl Reactivity of the Aldehyde Group

The aldehyde functional group in 3-(Pyrazin-2-yloxy)benzaldehyde is a primary site of chemical reactivity, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide ion intermediate. libretexts.org Subsequent protonation of this intermediate by an acid or water yields an alcohol. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) forms a bond with the electrophilic carbon of the carbonyl group. libretexts.org

Intermediate Formation: A tetrahedral alkoxide intermediate is formed. libretexts.org

Protonation: The alkoxide is protonated to give the final alcohol product. libretexts.org

The reactivity of the aldehyde is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones because they have only one bulky substituent, reducing steric hindrance. libretexts.org Aromatic aldehydes like benzaldehyde (B42025) are typically less reactive than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect makes the carbonyl group less electrophilic. libretexts.orgstackexchange.com In this compound, the pyrazin-2-yloxy substituent, with its electron-withdrawing pyrazine (B50134) ring, is expected to influence the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, or with cyanide to form cyanohydrins. The molecule can serve as a versatile building block in organic synthesis due to the reactivity of its aldehyde group. chemimpex.com

Condensation Reactions, Including Knoevenagel Condensation

This compound can undergo condensation reactions, where it reacts with nucleophiles like amines to form imines (Schiff bases) or with active methylene (B1212753) compounds. smolecule.com A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule to produce an α,β-unsaturated product. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active methylene compound must have C-H bonds acidic enough to be deprotonated by a mild base. wikipedia.orgthermofisher.com This is usually achieved when the methylene group is flanked by two electron-withdrawing groups (Z). wikipedia.org

Mechanism of Knoevenagel Condensation:

The basic catalyst removes a proton from the active methylene compound to form an enolate ion.

The enolate ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The resulting intermediate is protonated to form a β-hydroxy compound.

Subsequent dehydration (elimination of water) yields the final α,β-unsaturated product. sigmaaldrich.com

The following table details potential Knoevenagel condensation reactions with this compound.

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Expected Product with this compound |

|---|---|---|

| Diethyl malonate | -CO2Et, -CO2Et | Diethyl 2-((3-(pyrazin-2-yloxy)phenyl)methylene)malonate |

| Ethyl acetoacetate | -COCH3, -CO2Et | Ethyl 2-acetyl-3-(3-(pyrazin-2-yloxy)phenyl)acrylate |

| Malononitrile | -CN, -CN | 2-((3-(pyrazin-2-yloxy)phenyl)methylene)malononitrile |

| Cyanoacetic acid | -CN, -COOH | 2-Cyano-3-(3-(pyrazin-2-yloxy)phenyl)acrylic acid |

| Nitromethane | -NO2, -H | 2-(3-(1-Nitroprop-1-en-2-yl)oxy)pyrazine |

Oxidative Deformylation Pathways of Aldehydes

Oxidative deformylation is a reaction where an aldehyde is converted into a product that has lost the aldehyde carbon, often resulting in an alkene or arene. manchester.ac.uk This process is significant in both biological systems, such as in the biosynthesis of hormones by cytochrome P450 enzymes, and in synthetic organic chemistry. manchester.ac.ukresearchgate.net

One well-studied biological mechanism involves cytochrome P450 aromatase, which converts androgens to estrogens. manchester.ac.ukmdpi.com A key step is the deformylation of an aldehyde. The proposed mechanism involves the nucleophilic attack of an iron(III)-peroxo species on the aldehyde's carbonyl carbon, forming a peroxy-hemiacetal intermediate. manchester.ac.ukmdpi.com This intermediate then undergoes homolytic cleavage of the C-C bond, releasing formic acid (or formaldehyde) and generating the final product. manchester.ac.uk

In synthetic chemistry, various methods for oxidative deformylation have been developed. For example, TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can mediate the oxidative deformylation of aldehydes. researchgate.netlausr.org In this process, the aldehyde is converted into a TEMPO adduct, which can then be further transformed. researchgate.netlausr.org Another approach involves using iodosylbenzene complexes, which can cleave α-aryl aldehydes to yield chain-shortened carbonyl compounds and formaldehyde. researchgate.net

Wittig Reaction Investigations with Aryloxybenzaldehydes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com A major advantage of this reaction is that the double bond is formed at a specific location. libretexts.org

The reaction mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This strained ring then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the ylide:

Unstabilized Ylides (where the R group on the ylide is alkyl or H) typically react quickly and irreversibly to form the Z-alkene as the major product. organic-chemistry.orgstackexchange.com

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable, allowing the reaction to be reversible. This leads to the formation of the more thermodynamically stable E-alkene. organic-chemistry.orgberkeley.edu

For an aryloxybenzaldehyde like this compound, the reaction would proceed by converting the aldehyde into a C=C double bond. The electronic properties of the 3-(pyrazin-2-yloxy) substituent would influence the electrophilicity of the aldehyde but the primary determinant of stereoselectivity remains the stability of the ylide.

The following table illustrates potential Wittig reactions for this compound.

| Wittig Reagent (Ph3P=CHR) | Ylide Type | Expected Major Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph3P=CH2) | Unstabilized | 2-(3-vinylphenoxy)pyrazine |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | Unstabilized | (Z)-2-(3-(prop-1-en-1-yl)phenoxy)pyrazine |

| (Triphenylphosphoranylidene)acetonitrile (Ph3P=CHCN) | Stabilized | (E)-3-(3-(pyrazin-2-yloxy)phenyl)acrylonitrile |

| Methyl (triphenylphosphoranylidene)acetate (Ph3P=CHCO2Me) | Stabilized | (E)-Methyl 3-(3-(pyrazin-2-yloxy)phenyl)acrylate |

Reactivity of the Pyrazine Ring System

Electrophilic Aromatic Substitution on Pyrazine Derivatives

The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms at positions 1 and 4. slideshare.net These nitrogen atoms are highly electronegative, which has a profound effect on the ring's reactivity. They withdraw electron density from the ring through a negative inductive effect, making the pyrazine ring electron-deficient (π-deficient). youtube.com

Consequently, pyrazine and its derivatives are highly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). imperial.ac.ukuoanbar.edu.iq The reactivity is even lower than that of pyridine (B92270). youtube.com The presence of the two electron-withdrawing nitrogen atoms makes an electrophilic attack on the carbon atoms very difficult. youtube.com

Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atoms are likely to be protonated. uoanbar.edu.iqyoutube.com This creates a positively charged pyridazinium-like cation, which further deactivates the ring against attack by an electrophile. researchgate.net

Due to this strong deactivation, electrophilic substitution on the pyrazine ring of this compound is highly unlikely to occur under standard conditions. While the aryloxy group attached to the pyrazine ring is typically an activating group in electrophilic substitutions on a benzene ring, its effect on the already heavily deactivated pyrazine ring is insufficient to promote such reactions. Instead, the pyrazine ring is more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. scribd.comwur.nl

Nucleophilic Substitution Reactions on the Pyrazine Core

The pyrazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic substitution reactions. In the context of this compound, the pyrazine core's reactivity is a key aspect of its chemical profile. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from studies on analogous chloropyrazines. rsc.org The chlorine atoms on a pyrazine ring are readily displaced by various nucleophiles.

For instance, reactions of chloropyrazines with nucleophiles such as sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide result in the corresponding methoxy (B1213986) and benzyloxy pyrazine derivatives. rsc.org These reactions typically proceed via a standard SNAr (nucleophilic aromatic substitution) mechanism, where the nucleophile attacks the electron-poor carbon atom bearing the leaving group. The stability of the intermediate Meisenheimer-like complex is enhanced by the electron-withdrawing nitrogen atoms of the pyrazine ring.

In the case of this compound, a similar reactivity pattern is expected if a suitable leaving group were present on the pyrazine ring. However, the existing ether linkage itself is the result of such a nucleophilic substitution, where a phenoxide has displaced a leaving group on a pyrazine ring. The pyrazine ring in the title compound can also be susceptible to attack under harsh conditions or by particularly strong nucleophiles, potentially leading to cleavage of the ether bond or substitution at other positions if activated. For example, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide can yield different products depending on the reaction temperature, forming 2,3-dibenzyloxypyrazine in boiling benzene, but rearranging to 1,4-dibenzylpyrazine-2(1H),3(4H)-dione in the higher-boiling xylene. rsc.org

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide | Alkoxypyrazine |

| Aryloxide | Sodium Benzyl Oxide | Aryloxypyrazine |

| Thiolate | Sodium Benzyl Sulphide | Benzylthiopyrazine |

| Hydroxide | Sodium Hydroxide | Hydroxypyrazine |

| Fluoride | Potassium Fluoride | Fluoropyrazine |

Photoinduced and Metal-Catalyzed Transformations

Intramolecular Photoinduced Rearrangements of Aryl Ethers

Aryl ethers, including heteroaryl ethers like this compound, can undergo fascinating intramolecular rearrangements upon photoexcitation. acs.orgnih.gov A recently developed protocol demonstrates that 2-(hetero)aryloxybenzaldehydes can be converted into 2-hydroxybenzophenone (B104022) derivatives without the need for transition metals or external photosensitizers. nih.gov This transformation is triggered by UV irradiation and proceeds through a photoinduced intramolecular aryl rearrangement. nih.gov

The proposed mechanism involves the photoexcitation of the aldehyde's carbonyl group to a diradical triplet state. acs.orgnih.gov This is followed by an intramolecular radical addition of the carbonyl carbon onto the ipso-carbon of the pyrazine ring, forming a spirocyclic intermediate. acs.org Subsequent homolytic cleavage of the C(Ar)–O bond leads to the rearranged product. nih.gov Computational studies using Density Functional Theory (DFT) have corroborated this pathway, identifying three main steps: the initial carbonyl carbon addition to the ipso carbon, the C-O bond cleavage of the resulting spirocycle, and a final formyl proton transfer to yield the 2-hydroxybenzophenone-type product. acs.org The calculations show that either the first or second step can be the rate-determining step of the reaction. acs.org

Palladium-Catalyzed Coupling Reactions of Pyrazine-Substituted Benzaldehydes

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and pyrazine-substituted benzaldehydes are valuable substrates in this context. nih.govnih.gov The Suzuki-Miyaura cross-coupling, for instance, is widely used to arylate heterocyclic compounds. nih.gov Halogenated pyrazines can be coupled with various arylboronic acids in the presence of a palladium catalyst to synthesize more complex aryl-pyrazine structures. nih.gov

While this compound itself does not have a halide for a standard Suzuki coupling on the pyrazine ring, the benzaldehyde portion could be derived from a halogenated precursor. Alternatively, methods for the direct C-H arylation of heteroarenes, including pyrazines, have been developed. researchgate.net These reactions, often catalyzed by palladium complexes with specialized ligands like N-heterocyclic carbenes (NHCs), allow for the formation of C-C bonds without pre-functionalization. researchgate.net The benzaldehyde group in this compound would likely influence the regioselectivity of such a C-H activation reaction. The development of robust and recyclable palladium catalysts, such as those supported on magnetic nanoparticles, enhances the sustainability of these synthetic methods. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Heteroaryl Halide + Arylboronic Acid | Pd catalyst, K₃PO₄, Dioxane | Aryl-substituted Heterocycle |

| Stille Coupling | Heteroaryl Halide + Organostannane | Pd catalyst | Aryl-substituted Heterocycle |

| Direct C-H Arylation | Heteroarene + Aryl Bromide | PEPPSI-Pd-NHC Complex | Directly Arylated Heterocycle |

| Intramolecular Cross-Coupling | Aryl Iodide with Allyl Moiety | Pd catalyst, Microwave | Fused Carbo- and Heterocycles |

Gold(I)-Catalyzed Oxidative Amination Cyclizations

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.govnih.gov While specific examples of gold(I)-catalyzed oxidative amination cyclizations involving this compound are not prominent in the literature, the principles of gold catalysis suggest potential pathways. Gold(I) catalysts are known to facilitate the intramolecular hydroamination of alkynes, leading to the formation of nitrogen-containing heterocyles. acs.org

In a hypothetical scenario, if the benzaldehyde moiety were modified to contain an alkyne, gold catalysis could trigger a cyclization involving one of the pyrazine nitrogen atoms as an internal nucleophile. Furthermore, gold catalysts are effective in promoting redox reactions, such as the oxidation of alkynes to generate 1,2-dicarbonyl compounds. nih.gov Gold(I) has also been shown to catalyze the intermolecular amination of allylic alcohols with various nucleophiles. acs.org This reactivity could potentially be harnessed in a tandem reaction where the aldehyde group of this compound or a derivative is involved in an initial transformation, followed by a gold-catalyzed cyclization. The dual role of gold in promoting both cyclization and oxidation could lead to novel molecular scaffolds. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Computational Elucidation of Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) calculations have become indispensable for understanding the intricate details of reaction mechanisms, including those involving this compound and its analogues. acs.org For the photoinduced intramolecular rearrangement of aryl ethers, DFT studies have mapped out the entire reaction energy profile, from the initial photoexcitation to the final product. acs.org

These computational models can predict the energies of reactants, intermediates, transition states, and products. For the rearrangement of a pyrazine ether, calculations revealed that the reaction occurs in the triplet state and involves the formation of two possible spirocyclic diastereomers. acs.org The energy barriers for key steps, such as the ipso addition of the carbonyl carbon and the subsequent C-O bond cleavage, have been quantified. For example, in one modified pyrazine structure, the barrier for the ipso addition was calculated to be as low as 15.2 kcal/mol. acs.org Such computational insights are crucial for optimizing reaction conditions and for designing new substrates with improved reactivity or selectivity. By analyzing the transition state geometries, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

| Modified Substrate | Key Feature | Calculated ipso Addition Barrier (kcal/mol) |

| 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde | Dimethylpyrazine | 15.2 |

| Protonated 3-(pyridin-2-yloxy)-[1,1′-biphenyl]-4-carbaldehyde | Phenyl substituent (para) | ~20 |

| Protonated 4-(pyridin-2-yloxy)-[1,1′-biphenyl]-3-carbaldehyde | Phenyl substituent (meta) | ~20 |

| Protonated 2-(pyridin-2-yloxy)benzaldehyde | Parent Pyridine Analogue | 22.0 |

Experimental Kinetic Investigations for Reaction Optimization

Experimental kinetic investigations are fundamental to understanding and optimizing the synthesis of this compound. Such studies provide critical insights into the reaction mechanism, the influence of various parameters on the reaction rate, and the conditions required to maximize yield and purity while minimizing reaction time and energy consumption. The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction, typically involving the coupling of 2-halopyrazine with 3-hydroxybenzaldehyde (B18108) in the presence of a base.

Kinetic studies for the optimization of this reaction would systematically evaluate the impact of several variables on the rate of product formation. These variables include the concentration of reactants (2-halopyrazine and 3-hydroxybenzaldehyde), the choice and concentration of the base, the type of solvent, the reaction temperature, and the effect of any catalysts.

The progress of the reaction is typically monitored over time by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of the consumption of reactants and the formation of the product, this compound.

A common approach is the method of initial rates, where the instantaneous rate of reaction is measured at the beginning of the reaction under different starting conditions. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each component can be determined.

For instance, a series of experiments could be designed to determine the reaction order with respect to 2-chloropyrazine (B57796) and 3-hydroxybenzaldehyde. The following interactive table illustrates a hypothetical set of experimental data from such an investigation.

| Experiment | Initial [2-chloropyrazine] (M) | Initial [3-hydroxybenzaldehyde] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

From this illustrative data, doubling the initial concentration of 2-chloropyrazine while keeping the concentration of 3-hydroxybenzaldehyde constant (Experiment 1 vs. 2) doubles the initial rate, suggesting the reaction is first order with respect to 2-chloropyrazine. Conversely, doubling the concentration of 3-hydroxybenzaldehyde while keeping the concentration of 2-chloropyrazine constant (Experiment 1 vs. 3) has no effect on the initial rate, indicating the reaction is zero order with respect to 3-hydroxybenzaldehyde under these conditions. This could imply that the reaction of 3-hydroxybenzaldehyde is not the rate-determining step.

Further investigations would explore the effect of temperature on the reaction rate to determine the activation energy (Ea) using the Arrhenius equation. A series of experiments would be conducted at different temperatures while keeping the concentrations of all reactants constant. A plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) would yield a straight line with a slope of -Ea/R, where R is the gas constant.

The following table presents hypothetical data for the determination of the activation energy:

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 353 | 1.5 x 10⁻⁴ |

| 363 | 3.1 x 10⁻⁴ |

| 373 | 6.0 x 10⁻⁴ |

| 383 | 1.1 x 10⁻³ |

By analyzing this kinetic data, researchers can build a comprehensive model of the reaction. This model allows for the prediction of the reaction outcome under a wide range of conditions and facilitates the selection of an optimized protocol for the synthesis of this compound, balancing reaction speed, yield, and economic viability.

Design and Synthesis of Novel Chemical Entities Based on the 3 Pyrazin 2 Yloxy Benzaldehyde Scaffold

Construction of Thiazole (B1198619) and Thiazolidinone Derivatives

The synthesis of thiazole and thiazolidinone derivatives from 3-(pyrazin-2-yloxy)benzaldehyde is a significant area of research. Thiazole derivatives, in particular, are known for their broad range of therapeutic effects. nih.govsciencescholar.usfabad.org.tr The Hantzsch thiazole synthesis is a classic method for preparing these compounds, involving the condensation of an α-haloketone with a thiourea (B124793) or thiosemicarbazone. sci-hub.se

In a notable study, a series of 5-benzylidenethiazolidine-2,4-diones were synthesized as potential Pim kinase inhibitors for cancer therapy. nih.gov Structure-activity relationship (SAR) studies revealed that substituting the benzene (B151609) ring of 5-benzylidenethiazolidine-2,4-dione with a pyrazinyl group at the 5-position significantly improved the inhibitory activity against all three Pim kinases. nih.gov

The general synthesis of thiazolidin-4-ones often involves a one-pot, three-component reaction of an amine, an aldehyde (such as this compound), and thioglycolic acid. nih.gov Various catalysts and reaction conditions, including conventional heating and microwave irradiation, have been employed to optimize the synthesis of these derivatives. nih.govsysrevpharm.org

Table 1: Examples of Thiazole and Thiazolidinone Derivatives

| Derivative Type | Starting Materials | Key Features of Synthesis |

| 5-Benzylidenethiazolidine-2,4-diones | This compound, Thiazolidine-2,4-dione | Knoevenagel condensation |

| 2-Aminothiazoles | α-Haloketone derived from this compound, Thiourea | Hantzsch thiazole synthesis |

| Thiazolidin-4-ones | This compound, Amine, Thioglycolic acid | One-pot three-component reaction |

Pyrano[2,3-c]pyrazole and Related Fused Heterocyclic Systems

Pyrano[2,3-c]pyrazoles are another important class of heterocyclic compounds synthesized from aldehyde precursors. researchgate.net These compounds are typically prepared through multicomponent reactions, which offer an efficient and atom-economical approach. nih.govnih.gov A common method involves the four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine (B178648) derivative. researchgate.netnih.gov

Various catalysts, including nano-SiO2, l-tyrosine, and tin(II) chloride, have been utilized to facilitate the synthesis of pyrano[2,3-c]pyrazole derivatives, often with the aid of microwave irradiation to reduce reaction times and improve yields. nih.gov The resulting pyrano[2,3-c]pyrazole scaffold can be further functionalized. For instance, Pd-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira have been employed to introduce diverse substituents. mdpi.com

The synthesis of other fused heterocyclic systems has also been explored. For example, Brønsted acid-catalyzed carbocyclization cascades can produce a variety of fused heterotricycles. rsc.org Additionally, the reaction of 3-arylidenechromanones with hydrazine can yield tricyclic fused pyrazolines. researchgate.net

Table 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Aldehyde Precursor | Other Reactants | Catalyst/Conditions | Resulting Derivative |

| Aromatic Aldehydes | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | l-tyrosine, Microwave irradiation | Pyrano[2,3-c]pyrazole derivatives |

| Aromatic Aldehydes | Ethyl acetoacetate, 2,4-Dinitrophenyl hydrazine, Malononitrile | SnCl2, Microwave irradiation | Pyrano[2,3-c]pyrazole derivatives |

| Aromatic Aldehydes | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Nano-SiO2, Water | Pyrano[2,3-c]-pyrazoles |

Quinoxaline (B1680401) and Indole (B1671886) Analogues Derived from Aryloxybenzaldehydes

Quinoxaline derivatives are a significant class of bioactive compounds with a wide range of pharmacological activities. nih.gov The synthesis of quinoxalines often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net Aryloxybenzaldehydes, such as this compound, can be transformed into the necessary dicarbonyl precursors or can be used to introduce the aryloxy moiety onto a pre-formed quinoxaline scaffold. dntb.gov.ua For instance, 2-chloro-3-methylquinoxaline (B189447) can react with a hydroxybenzaldehyde to form an ether linkage, which can then be further modified. dntb.gov.ua

The synthesis of indole analogues can also be achieved from aryloxybenzaldehydes. While direct methods are less common, multi-step synthetic routes can be devised.

Fused heterocyclic systems incorporating the pyrazine (B50134) ring, such as pyrazino[2,3-g]quinoxalines, have also been synthesized. nih.gov These complex structures are often built through condensation reactions of appropriately substituted diamines and diones. nih.gov

Development of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netderpharmachemica.com The reaction of this compound with various primary amines yields a diverse range of Schiff base derivatives. rdd.edu.iqresearchgate.net This reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. derpharmachemica.comrdd.edu.iq

These Schiff bases can serve as versatile intermediates for the synthesis of other heterocyclic compounds. For example, pyrazole-containing Schiff bases have been synthesized by reacting 5-aminopyrazole derivatives with various aldehydes. nih.gov The resulting imine bond can be a key structural feature for biological activity or can be further modified.

The synthesis of imines is a fundamental transformation in organic chemistry, and the resulting products from this compound are valuable for creating a library of compounds for further investigation. redalyc.org

Table 3: Synthesis of Schiff Bases from this compound

| Amine Reactant | Reaction Conditions | Product Type |

| Various aromatic amines | Ethanol, reflux | N-Aryl imines |

| Substituted anilines | Ethanol, catalytic acetic acid | N-Aryl imines |

| 5-Aminopyrazole derivatives | Mild reaction conditions | Pyrazole-containing Schiff bases |

Scaffold Diversification for Fine Chemical Synthesis and Intermediates

The this compound scaffold is a versatile starting material for the synthesis of a wide range of fine chemicals and complex intermediates. chemimpex.com Its pyrazine ring and benzaldehyde (B42025) functional group allow for a multitude of chemical transformations, making it a valuable tool for scaffold diversification. chemimpex.com

Derivatives of this scaffold are utilized in various fields, including pharmaceutical development and agricultural chemistry. chemimpex.comchemimpex.com For example, pyrazine derivatives have shown promise as antimicrobial and anticancer agents. nih.gov The ability to modify the pyrazine ring and the benzaldehyde moiety allows for the fine-tuning of the molecule's properties to achieve desired biological activities or material characteristics. nih.gov

The synthesis of complex heterocyclic systems, such as 3H-pyrazolo[4,3-f]quinoline analogs, often utilizes multicomponent reactions where an aldehyde is a key reactant. purdue.edu The resulting scaffolds can be further modified to explore structure-activity relationships. purdue.edu The versatility of this compound makes it an important intermediate for creating libraries of diverse compounds for high-throughput screening and drug discovery programs.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyrazin 2 Yloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a 3-(Pyrazin-2-yloxy)benzaldehyde derivative is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the pyrazine (B50134) ring.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet at a chemical shift (δ) between 9.8 and 10.1 ppm. nist.gov The protons on the substituted benzene ring will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.0 ppm), influenced by their positions relative to the aldehyde and the pyrazinyloxy substituents. The protons on the pyrazine ring are also found in the aromatic region, typically at chemical shifts influenced by the two nitrogen atoms. For instance, in a related derivative, the pyrazine protons may appear as distinct signals in the 8.0-8.5 ppm range.

For comparison, the ¹H NMR spectral data for the related compound 3-methoxybenzaldehyde (B106831) shows the aldehydic proton at 9.98 ppm (singlet), and the aromatic protons in the range of 7.25-7.51 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives

| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aldehydic H | 9.8 - 10.1 | Singlet |

| Aromatic H (Benzene Ring) | 7.0 - 8.0 | Multiplet |

| Aromatic H (Pyrazine Ring) | 8.0 - 8.5 | Multiplet |

Note: Data is generalized from typical values for benzaldehyde and pyrazine derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic peaks are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazine ring.

The aldehydic carbonyl carbon is typically observed at a downfield chemical shift, generally in the range of 190-195 ppm. docbrown.info The carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbon atom attached to the ether oxygen (C-O) will be shifted downfield compared to the other ring carbons. The carbons of the pyrazine ring also resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the ether linkage. In a study on N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, the structures were confirmed using ¹³C NMR, indicating the utility of this technique for such derivatives. nih.gov

For the related compound 3-methoxybenzaldehyde, the carbonyl carbon appears at δ 193.0 ppm, while the aromatic carbons are observed between 112.9 and 159.8 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives

| Carbon Type | Chemical Shift (δ, ppm) Range |

| Carbonyl C (CHO) | 190 - 195 |

| Aromatic C (Benzene & Pyrazine Rings) | 110 - 165 |

| C-O (Ether Linkage) | 150 - 165 |

Note: Data is generalized from typical values for benzaldehyde and pyrazine derivatives. rsc.orgdocbrown.infonih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as two weak bands between 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will produce a characteristic band, typically in the 1000-1300 cm⁻¹ range. researchgate.net

In a study of benzaldehyde, the C=O stretching vibration was noted at approximately 1700 cm⁻¹, and aromatic C-H vibrations were seen between 3000 and 3080 cm⁻¹. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Aldehyde (CHO) | C=O Stretch | 1690 - 1715 |

| Aldehyde (CHO) | C-H Stretch | 2700 - 2900 (often two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Ar-O-Ar) | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Ether (Ar-O-Ar) | C-O-C Symmetric Stretch | 1000 - 1075 |

Note: Data is generalized from typical values for aromatic aldehydes and aryl ethers. docbrown.inforesearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₈N₂O₂, corresponding to a molecular weight of approximately 200.19 g/mol . chemimpex.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 200. The fragmentation pattern would likely involve characteristic losses. A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom to give a stable acylium ion ([M-1]⁺), which would appear at m/z 199. docbrown.info Another typical fragmentation is the loss of the entire formyl group (-CHO), resulting in an [M-29]⁺ peak at m/z 171. docbrown.info Further fragmentation could involve the cleavage of the ether bond, leading to ions corresponding to the pyrazinyloxy cation or the benzaldehyde radical cation. The fragmentation of the pyrazine ring itself could also contribute to the spectrum. Studies on related pyrazine derivatives confirm that mass spectrometry is a key tool for structural confirmation. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 200 | [C₁₁H₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 199 | [C₁₁H₇N₂O₂]⁺ | Loss of H from aldehyde ([M-1]⁺) |

| 171 | [C₁₀H₇N₂O]⁺ | Loss of formyl radical ([M-29]⁺) |

| 95 | [C₄H₃N₂O]⁺ | Fragment from ether bond cleavage (pyrazinyloxy cation) |

| 105 | [C₇H₅O]⁺ | Fragment from ether bond cleavage (benzoyl cation) |

Note: Fragmentation pattern is predicted based on common fragmentation pathways for aromatic aldehydes and ethers. docbrown.info

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorptions in the UV region.

The spectrum would likely show absorptions corresponding to π→π* transitions associated with the conjugated π systems of the benzene and pyrazine rings. These are typically observed below 300 nm. The n→π* transition of the carbonyl group is also expected, usually appearing as a weaker band at a longer wavelength, potentially above 300 nm. researchgate.net A study on related 2-(hetero)aryloxybenzaldehydes showed that structural modifications can shift the absorption wavelength, with a 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde derivative absorbing at 308 nm. acs.org The UV-Vis spectrum of pyrazine itself shows absorption maxima around 260 nm and 320 nm. nist.gov

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Wavelength (λ_max) Range (nm) |

| π→π* (Aromatic Rings) | 250 - 300 |

| n→π* (Carbonyl Group) | > 300 |

Note: Data is generalized based on typical values for aromatic aldehydes and pyrazine systems. nist.govresearchgate.netacs.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide key information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Such data would reveal the planarity of the pyrazine and benzaldehyde rings and the conformation of the ether linkage connecting them. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state architecture.

A representative data table for X-ray crystallographic analysis would typically include:

| Parameter | Value |

| Empirical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₈N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

A typical data table for elemental analysis would be presented as follows:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 65.99 | Data not available |

| Hydrogen (H) | 4.03 | Data not available |

| Nitrogen (N) | 13.99 | Data not available |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the temperatures at which the compound degrades. This analysis would reveal the onset temperature of decomposition for this compound, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis. This information is valuable for understanding the compound's thermal stability under different conditions.

A summary of TGA data would typically be presented in a table like this:

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | Data not available |

| Peak Decomposition Temperature (T_peak) | Data not available |

| Residual Mass (%) | Data not available |

| Atmosphere | e.g., Nitrogen, Air |

While the synthesis of various derivatives of this compound has been reported, indicating its role as a precursor in medicinal chemistry and materials science, the detailed characterization data for the parent compound as requested is not presently found in the surveyed scientific literature.

Applications of 3 Pyrazin 2 Yloxy Benzaldehyde and Its Derivatives in Materials Science and Catalysis

Utilization in Polymer Chemistry and Advanced Materials Development

The quest for high-performance polymers with superior thermal stability and specific functionalities has driven research into novel monomeric building blocks. 3-(Pyrazin-2-yloxy)benzaldehyde serves as a promising candidate in this field, offering a rigid, aromatic structure that can be integrated into polymer chains to enhance material properties.

Monomer Synthesis for Homopolymerization and Copolymerization

As a functionalized aromatic aldehyde, this compound can act as a monomer in various polymerization reactions, particularly polycondensation. The aldehyde group is reactive toward nucleophiles such as amines, phenols, and active methylene (B1212753) compounds, enabling the formation of polymers with diverse linkages, including Schiff bases (polyimines), acetals, and Knoevenagel condensation products.

These polymerization pathways allow for the synthesis of both homopolymers, where this compound is the sole repeating unit, and copolymers, where it is combined with other monomers to tailor the final material's properties. The incorporation of the pyrazinyloxy moiety into the polymer backbone introduces specific electronic and coordination properties that can be exploited in advanced applications.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer(s) | Resulting Polymer Linkage | Potential Polymer Class |

|---|---|---|---|

| Schiff Base Condensation | Diamines (e.g., p-phenylenediamine) | Imine (-C=N-) | Polyimine / Polyschiff base |

| Knoevenagel Condensation | Compounds with active methylene groups (e.g., malononitrile) | Carbon-carbon double bond (-C=C-) | π-conjugated polymers |

Influence of Aromaticity on Material Properties, such as Thermal Stability

Aromatic polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net These characteristics are a direct result of the high bond energies and rigid nature of the aromatic rings that constitute the polymer backbone. msstate.edu Polymers derived from this compound are expected to exhibit high-performance properties due to the significant aromatic content contributed by both the pyrazine (B50134) and benzene (B151609) rings, as well as the stable ether linkage.

The rigidity of these aromatic units restricts segmental motion of the polymer chains, leading to high glass transition temperatures (Tg). Furthermore, the strong covalent bonds within the aromatic systems require a large amount of energy to be broken, resulting in high thermal degradation temperatures. mdpi.com Studies on aromatic polyethers and poly(ether ketones) have shown that these structures possess a broad processing window and excellent thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.comacs.org The inclusion of the pyrazinyloxybenzaldehyde moiety is anticipated to yield materials with comparable or enhanced thermal performance, making them suitable for applications in demanding environments.

Table 2: Typical Thermal Properties of High-Performance Aromatic Polymers

| Polymer Class | Example Polymer | Typical Glass Transition Temperature (Tg) | Typical 5% Weight Loss Temperature (Td5) |

|---|---|---|---|

| Aromatic Polyethers | Poly(ether sulfone) (PES) | 185 - 230 °C | ~500 °C |

| Aromatic Polyesters | Poly(ethylene terephthalate) (PET) | 70 - 80 °C | ~400 °C |

Ligand Design for Coordination Chemistry and Supramolecular Assemblies

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form complexes with specific geometries, electronic properties, and functions. The structure of this compound makes it and its derivatives highly suitable for use as ligands in the construction of both discrete metal complexes and extended supramolecular structures.

Pyrazine-Based Ligands for Metal Complexation

Pyrazine and its derivatives are widely employed as ligands in coordination chemistry. mdpi.com The two nitrogen atoms in the pyrazine ring are effective coordination sites for a wide range of metal ions. nih.govrsc.org They can coordinate to a single metal center in a chelating fashion (if other donor atoms are present) or, more commonly, act as a bridge between two metal centers, facilitating the formation of polynuclear complexes and coordination polymers. mdpi.comresearchgate.net

In this compound, the pyrazine nitrogen atoms serve as primary coordination sites. The molecule's versatility can be significantly expanded by chemically modifying the aldehyde group. For instance, condensation with amines or hydrazines yields Schiff base ligands, which introduce additional nitrogen and/or oxygen donor atoms. This allows for the creation of multidentate ligands that can form highly stable, chelated complexes with metal ions. The specific coordination environment and resulting properties of the metal complex can be fine-tuned by altering the substituents on the Schiff base. mdpi.com

Supramolecular Architectures Incorporating Aryloxybenzaldehyde Building Blocks

Supramolecular chemistry involves the design and synthesis of large, well-defined chemical structures held together by non-covalent interactions. Molecules like this compound are excellent building blocks for constructing such architectures. The defined geometry and directional coordination ability of the pyrazine group, combined with the rigid aryloxybenzaldehyde spacer, allow for predictable self-assembly into complex, ordered systems. nih.govuni-muenster.de

When used as ligands, these building blocks can coordinate to metal ions to form metal-organic frameworks (MOFs), coordination cages, or other discrete supramolecular assemblies. massey.ac.nz The aldehyde functionality provides a handle for creating larger, more complex building blocks before assembly, for example, by forming triangular or linear multitopic ligands. These pre-designed building blocks can then self-assemble with metal ions into predictable and functional architectures, such as porous materials for gas storage or molecular containers for guest encapsulation.

Catalytic Applications of Metal Complexes Derived from this compound Derivatives

Metal complexes are central to catalysis, enabling a vast range of chemical transformations. The properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center. By modifying the electronic and steric environment of the metal, the ligand can tune its reactivity for specific applications.

Metal complexes derived from ligands incorporating the this compound framework are promising candidates for catalysis. The pyrazine ring, being an electron-withdrawing heterocycle, can influence the redox potential of the coordinated metal center. Transition metal complexes featuring pyrazine or related diazine/triazine-based ligands have been investigated for various catalytic transformations, including hydrogenation and dehydrogenation reactions. acs.orgacs.org The ability of the pyrazine nitrogen atoms to participate in metal-ligand cooperation can provide alternative reaction pathways. acs.org Furthermore, the functionalization of the benzaldehyde (B42025) group allows for the introduction of other moieties that can participate in catalysis, for instance, by creating bifunctional catalysts that can activate multiple substrates simultaneously. Potential applications for these catalysts include oxidation, reduction, and carbon-carbon bond-forming reactions, which are fundamental processes in chemical synthesis. rsc.org

Table 3: Potential Catalytic Applications of Metal Complexes with Pyrazinyloxy-based Ligands

| Metal Center | Ligand Type | Potential Catalytic Reaction | Role of Ligand |

|---|---|---|---|

| Iron (Fe) | Pincer ligand derivative | CO2 Hydrogenation | Metal-ligand cooperation, tuning redox potential |

| Ruthenium (Ru) | Schiff base derivative | Oxidation of alcohols | Stabilizing high oxidation states |

| Copper (Cu) | Simple coordination | C-C and C-X bond formation | Controlling geometry and accessibility of the active site |

Conclusion and Future Research Directions

Summary of Current Research Status in 3-(Pyrazin-2-yloxy)benzaldehyde Chemistry

This compound is an organic compound featuring a benzaldehyde (B42025) moiety substituted with a pyrazin-2-yloxy group at the meta-position. smolecule.com Its chemical structure, which combines an aromatic aldehyde with a nitrogen-containing heterocyclic ether, makes it a molecule of significant interest in synthetic and medicinal chemistry. smolecule.comchemimpex.com Current research primarily recognizes this compound as a versatile building block and a key intermediate in organic synthesis. chemimpex.comchemimpex.com

The principal application of this compound lies in its role as a precursor for the synthesis of more complex molecules. smolecule.com In the pharmaceutical sector, it is utilized as an intermediate in the development of various drug candidates, with some research pointing towards applications in targeting neurological disorders. chemimpex.comchemimpex.com Beyond pharmaceuticals, it serves as a synthetic intermediate for agrochemicals, such as environmentally safer and effective pesticides and herbicides. chemimpex.com

While specific, in-depth biological studies on this compound itself are not extensively documented, the presence of the pyrazine (B50134) ring suggests potential bioactivity. smolecule.com Preliminary investigations and studies on related pyrazine-containing structures indicate possible antimicrobial, antitumor, and enzyme inhibitory properties, marking it as a candidate for further pharmacological evaluation. smolecule.comchemimpex.com Its utility also extends to biochemical research, where it may be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways. chemimpex.com

Emerging Synthetic Strategies and Novel Reaction Pathways

The synthesis of this compound and its derivatives is typically achieved through established synthetic routes, although novel pathways are being explored. Common methods include direct nucleophilic substitution, where a pyrazine derivative reacts with a substituted benzaldehyde under basic conditions to form the characteristic ether linkage. smolecule.com Refluxing pyrazin-2-ol with a corresponding benzaldehyde in the presence of an acid catalyst is another effective approach. smolecule.com

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the pyrazine ring. smolecule.com The aldehyde group is amenable to a wide range of classical organic reactions, including:

Condensation reactions

Aldol (B89426) additions

Reductive aminations

These reactions allow for the construction of more elaborate molecular architectures. smolecule.com Simultaneously, the pyrazine moiety can participate in various coupling reactions or act as a directing group for further functionalization of the aromatic system. smolecule.com

Emerging research on related heteroaryl ethers has shed light on novel reaction pathways, such as photoinduced intramolecular rearrangements. acs.org Studies on 2-(hetero)aryloxybenzaldehydes have shown that photoexcitation can lead to a catalyst-free C-C bond formation via a spirocyclic intermediate, ultimately yielding 2-hydroxybenzophenone-type products. acs.org This type of reaction, investigated through Density Functional Theory (DFT) calculations, could represent an innovative strategy for transforming this compound and expanding its synthetic utility. acs.org

Untapped Potential in Advanced Materials Science and Catalysis

The unique molecular structure of this compound suggests significant, yet largely untapped, potential in materials science and catalysis. The presence of rigid aromatic rings and a heterocyclic group are features often sought after in the development of functional materials, as they can promote favorable π-π stacking interactions. smolecule.com

In materials science, this compound is noted for its potential in creating advanced polymers and coatings. chemimpex.com These materials could exhibit enhanced thermal stability and chemical resistance, making them suitable for demanding applications. chemimpex.com The distinct aromatic and heterocyclic character of the molecule could also be harnessed in the development of novel dyes and other functional materials with specific optical or electronic properties. chemimpex.com

While direct catalytic applications of this compound have not been extensively reported, the pyrazine nucleus is a known ligand in coordination chemistry. The nitrogen atoms in the pyrazine ring can coordinate with metal centers, opening the possibility of using this compound or its derivatives as ligands in catalysis. Such catalysts could find applications in various organic transformations. The broader class of pyrazine compounds has been a focus in the development of catalysts, indicating a promising avenue for future investigation. researchgate.net

Methodological Advancements in Characterization and Computational Studies of Aryloxybenzaldehydes

The characterization of aryloxybenzaldehydes like this compound relies on a suite of advanced analytical techniques. The structural confirmation of these synthesized compounds is typically achieved through methods such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry. researchgate.netresearchgate.netnih.gov

In addition to experimental characterization, computational studies are playing an increasingly crucial role in understanding the properties and reactivity of this class of molecules. Molecular docking, a computational technique, is employed to predict the binding affinity and interaction of these compounds with biological targets like enzymes and receptors. smolecule.com This provides valuable insights for drug design and development. smolecule.com

Furthermore, Density Functional Theory (DFT) calculations have become instrumental in elucidating reaction mechanisms and electronic properties. acs.org For instance, DFT has been used to study the feasibility of photoinduced intramolecular rearrangements in related 2-(hetero)aryloxybenzaldehydes, helping to refine the process by predicting energy barriers and identifying rate-determining steps. acs.org Advanced mass spectrometry techniques can provide data on the predicted collision cross-section (CCS) of molecules, offering another layer of characterization for complex structures. uni.lu These computational and advanced analytical methods are vital for accelerating the design and application of novel aryloxybenzaldehydes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 887344-44-7 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₁H₈N₂O₂ | smolecule.comchemimpex.com |

| Molecular Weight | 200.19 g/mol | smolecule.com |

| Appearance | Light brown solid | chemimpex.com |

| Purity | ≥ 90% (HPLC) | chemimpex.com |

| Storage Conditions | Store at 0-8°C | chemimpex.com |

Q & A

Basic: What are the common synthetic routes for preparing 3-(Pyrazin-2-yloxy)benzaldehyde?

Answer:

A typical synthesis involves nucleophilic aromatic substitution between a pyrazine derivative (e.g., 2-hydroxypyrazine) and a benzaldehyde precursor. For example:

- Step 1 : React 3-hydroxybenzaldehyde with a brominated or chlorinated pyrazine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2 : Optimize reaction temperature (80–120°C) and monitor progress via TLC or HPLC .

Alternative methods include Ullmann coupling or Mitsunobu reactions for sterically hindered substrates. Refluxing in ethanol or acetone is common for intermediate purification .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and hydrogen-bonding networks. Key steps:

- Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow high-quality crystals.

- Data Collection : Employ synchrotron radiation or a lab-based diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and occupancy factors. For disordered pyrazine rings, apply restraints to maintain geometry .

Basic: What purification techniques are effective for isolating this compound?

Answer: